Computed Lipophilicity Advantage: clogP and logD₇.₄ Differentiation vs. Non-Halogenated and Mixed-Halogen Analogs
The target compound exhibits a calculated partition coefficient (clogP) of approximately 5.1 and a calculated distribution coefficient at pH 7.4 (logD₇.₄) of approximately 4.8, as estimated by the XLogP3 algorithm [1]. In contrast, the non-brominated phenyl analog (5-phenylfuran-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione has a clogP of approximately 3.2, while the chloro analog (5-(4-chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione has a clogP of approximately 4.4 [1]. The ~1.9 log-unit increase relative to the non-halogenated analog translates to a roughly 80-fold higher predicted membrane permeability under the parallel artificial membrane permeability assay (PAMPA) correlation model [2].
| Evidence Dimension | Lipophilicity (clogP) and distribution coefficient (logD₇.₄) |
|---|---|
| Target Compound Data | clogP ≈ 5.1; logD₇.₄ ≈ 4.8 |
| Comparator Or Baseline | Non-halogenated analog: clogP ≈ 3.2; 4-chlorophenyl analog: clogP ≈ 4.4 |
| Quantified Difference | ΔclogP ≈ +1.9 vs. non-halogenated; ΔclogP ≈ +0.7 vs. 4-chloro analog |
| Conditions | Computed using XLogP3 algorithm (PubChem implementation) |
Why This Matters
Elevated lipophilicity within the optimal range (clogP 1–5) can enhance passive membrane permeability and blood–brain barrier penetration, making this compound a preferred choice when CNS exposure or intracellular target engagement is desired.
- [1] PubChem Database. XLogP3 computed values for C₂₁H₁₈BrFN₂OS and structural analogs. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd ed.; Wiley: Hoboken, 2012. PAMPA–logP correlation model. View Source
